

Theoretical Underpinnings of 2-Hydroxynicotinic Acid Tautomerism: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxynicotinic acid**

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An In-depth Technical Guide on the Tautomeric Equilibrium of **2-Hydroxynicotinic Acid** for Researchers, Scientists, and Drug Development Professionals.

2-Hydroxynicotinic acid (2-HNA), a pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Central to its chemical behavior is the phenomenon of tautomerism, where the molecule exists in two interconvertible isomeric forms: the enol form (**2-hydroxynicotinic acid**) and the keto form (2-oxo-1,2-dihydro-3-pyridinecarboxylic acid). Theoretical and experimental studies have consistently shown that the equilibrium lies significantly towards the more stable keto tautomer, particularly in the solid state.^{[1][2]} This guide provides a comprehensive overview of the theoretical studies that have elucidated the structural, energetic, and vibrational properties of these tautomers.

Tautomeric Equilibrium and Relative Stability

Computational quantum chemistry has been a powerful tool in understanding the energetic landscape of the **2-hydroxynicotinic acid** tautomeric system. Theoretical calculations, primarily using Density Functional Theory (DFT), have established that the 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (keto form) is the thermodynamically more stable tautomer.

Caption: Tautomeric equilibrium of **2-hydroxynicotinic acid**.

Quantitative Energetic Analysis

The relative stability of the tautomers is quantified by the difference in their total energies, typically calculated using various levels of theory. The keto form is consistently found to be

lower in energy.

Tautomer	Computational Method	Relative Energy (kcal/mol)	Reference
2-Hydroxynicotinic Acid (Enol)	G3MP2	3.8	[2]
2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid (Keto)	G3MP2	0.0	[2]
2-Hydroxynicotinic Acid (Enol)	CBS-QB3	3.5	[2]
2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid (Keto)	CBS-QB3	0.0	[2]

Structural Parameters

X-ray crystallography and computational geometry optimizations have provided detailed insights into the bond lengths and angles of both tautomers. The keto form is characterized by a distinct C=O double bond and an N-H single bond within the pyridine ring, whereas the enol form possesses a C-O single bond and an O-H group.

Bond	2-Hydroxynicotinic Acid (Enol - Calculated)	2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid (Keto - Experimental)
C2-O (Å)	1.35	1.25
C2-N1 (Å)	1.32	1.38
N1-H1 (Å)	-	0.87
O-H (Å)	0.97	-

Vibrational Frequencies

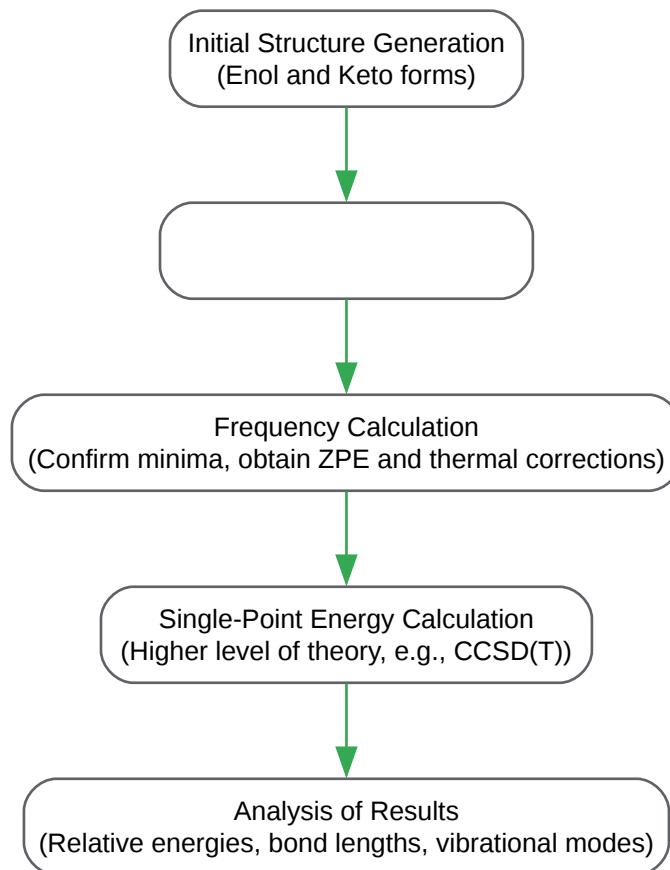
Infrared (IR) and Raman spectroscopy, complemented by theoretical frequency calculations, are crucial for identifying the presence of each tautomer. The vibrational spectra are distinguished by characteristic bands corresponding to the C=O stretching in the keto form and the O-H bending and C-O stretching in the enol form.

Vibrational Mode	Tautomer	Calculated Frequency (cm ⁻¹)	Experimental Frequency (cm ⁻¹)
C=O Stretch	Keto	~1650-1700	~1660
N-H Stretch	Keto	~3400-3500	~3450
O-H Stretch	Enol	~3600-3700	Not observed in solid state
C-O Stretch	Enol	~1200-1300	Not observed in solid state

Experimental and Computational Protocols

Computational Methodology: A General Workflow

The theoretical investigation of **2-hydroxynicotinic acid** tautomerism typically follows a standardized computational workflow.



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Caption: A typical computational workflow for tautomer analysis.

A detailed protocol for such a study would involve:

- Initial Structure Preparation: The starting geometries for both the enol and keto tautomers are built using molecular modeling software.
- Geometry Optimization: The structures are optimized to their lowest energy conformations using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p). This process finds the equilibrium geometry of each tautomer.
- Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to calculate the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

- **Refined Energy Calculations:** To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a more robust and computationally expensive method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).
- **Data Analysis:** The final energies, optimized geometries (bond lengths and angles), and calculated vibrational frequencies are analyzed and compared between the tautomers and with available experimental data.

Experimental Protocols

Crystallization: Single crystals of the 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid tautomer are typically grown by slow evaporation from a suitable solvent, such as water or ethanol. The pH of the solution can play a crucial role in the crystallization outcome.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. A suitable crystal is mounted on a diffractometer, and diffraction data is collected at a controlled temperature (e.g., 100 K). The structure is then solved and refined to obtain precise atomic coordinates and geometric parameters.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to probe the vibrational modes of the molecule. A small amount of the crystalline sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded over a range of wavenumbers (e.g., 4000-400 cm^{-1}). The presence of a strong absorption band around 1660 cm^{-1} (C=O stretch) and the absence of a strong O-H stretching band are characteristic of the keto tautomer in the solid state.

In conclusion, a synergistic approach combining theoretical calculations and experimental validation has provided a detailed and consistent picture of the tautomerism of **2-hydroxynicotinic acid**. The clear energetic preference for the keto form, supported by structural and spectroscopic evidence, is a critical piece of information for researchers in drug design and materials science, guiding the understanding of its intermolecular interactions and solid-state properties.

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- To cite this document: BenchChem. [Theoretical Underpinnings of 2-Hydroxynicotinic Acid Tautomerism: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127336#theoretical-studies-on-2-hydroxynicotinic-acid-tautomers>]

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